molecular formula C35H49NO11 B1683533 Yunaconitine CAS No. 70578-24-4

Yunaconitine

Cat. No.: B1683533
CAS No.: 70578-24-4
M. Wt: 659.8 g/mol
InChI Key: LLEMSCWAKNQHHA-TYPGWQRDSA-N
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Mechanism of Action

Target of Action

Yunaconitine, also known as Guayewuanine B, is a highly toxic aconitum alkaloid . The primary targets of this compound are the voltage-dependent Na+ channels and the delayed rectifier K+ current . These channels play a crucial role in the transmission of nerve impulses in neurons and muscle cells.

Mode of Action

This compound acts as an antagonist to the voltage-dependent Na+ channels and blocks the delayed rectifier K+ current . By inhibiting these channels, this compound disrupts the normal flow of ions across the cell membrane, leading to alterations in the electrical activity of the cell. This disruption can result in a variety of effects, depending on the specific type of cell and the physiological context.

Pharmacokinetics

This compound is administered to mice orally at 2 mg/kg and intravenously at 0.05 mg/kg . The bioavailability of this compound was found to be 27.4% . The compound is metabolized in the liver, primarily by the CYP3A4 enzyme . The metabolites of this compound are then excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action are largely due to its disruption of normal ion channel activity. This can lead to a variety of effects, including alterations in nerve impulse transmission, muscle contraction, and other cellular processes. The compound’s high toxicity is likely due to these widespread effects on cellular function .

Biochemical Analysis

Cellular Effects

Yunaconitine has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound’s action is complex and involves several steps. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been administered to mice orally at 2 mg/kg and intravenously at 0.05 mg/kg .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Yunaconitine can be synthesized through a series of chemical reactions starting from its natural sources. The process involves the extraction of the compound from the powdered roots of Aconitum hemsleyanum or Aconitum geniculatum. The powdered roots are soaked in a sodium carbonate solution and then extracted with chloroform. The concentrated extracts are diluted with water and acidified with hydrochloric acid to isolate this compound .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar extraction methods but on a larger scale. The roots are processed in large extraction tanks, and the solvents used are recycled to minimize waste. The final product is purified using chromatographic techniques to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions: Yunaconitine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Yunaconitine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Yunaconitine is structurally similar to other aconitine-like diester alkaloids, such as:

  • Aconitine
  • Hypaconitine
  • Mesaconitine
  • Bulleyaconitine

Uniqueness: What sets this compound apart is the presence of an α-hydroxyl group at the C-3 position, which influences its pharmacological activity and toxicity. This structural difference makes this compound a unique compound for studying the relationship between chemical structure and biological activity .

Properties

CAS No.

70578-24-4

Molecular Formula

C35H49NO11

Molecular Weight

659.8 g/mol

IUPAC Name

[(2R,3R,5S,6S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate

InChI

InChI=1S/C35H49NO11/c1-8-36-16-32(17-41-3)22(38)13-23(43-5)35-21-14-33(40)24(44-6)15-34(47-18(2)37,26(29(35)36)27(45-7)28(32)35)25(21)30(33)46-31(39)19-9-11-20(42-4)12-10-19/h9-12,21-30,38,40H,8,13-17H2,1-7H3/t21-,22-,23+,24+,25-,26?,27+,28-,29?,30?,32+,33+,34-,35?/m1/s1

InChI Key

LLEMSCWAKNQHHA-TYPGWQRDSA-N

SMILES

CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)O)COC

Isomeric SMILES

CCN1C[C@@]2([C@@H](C[C@@H](C34[C@@H]2[C@H](C(C31)[C@]5(C[C@@H]([C@]6(C[C@@H]4[C@@H]5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)O)COC

Canonical SMILES

CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)O)COC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Yunaconitine;  Guayewuanine B.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Yunaconitine primarily acts on voltage-gated sodium channels (VGSCs) in excitable tissues like nerves and muscles. [, ] It binds to these channels, preventing them from closing properly and leading to persistent sodium influx. [, , , ] This disruption of normal nerve impulse transmission results in various physiological effects. [, , , ]

A: this compound has a molecular formula of C39H51NO11 and a molecular weight of 705.82 g/mol. [, , ]

A: Yes, spectroscopic data like NMR (1H and 13C), IR, UV, and Mass Spectrometry have been crucial in elucidating its structure and identifying it in various plant sources. [, , , , , , ] These spectroscopic techniques provide valuable information about the functional groups and overall structure of the molecule.

A: While specific studies focusing on this compound's stability under various conditions are limited in the provided papers, its inherent instability is known. [, ] Factors like temperature, humidity, and exposure to light can potentially degrade this compound. [, ] Further research is needed to fully understand its stability profile and develop appropriate storage and handling protocols.

ANone: The provided research papers primarily focus on this compound's biological activity and analytical methods for its detection and quantification. There is no information regarding its catalytic properties or applications in chemical reactions.

A: Yes, QSAR studies have been performed to investigate the relationship between the structure of this compound and related alkaloids with their toxicity. [] These analyses have revealed correlations between specific structural features and the lethal dose (LD50) of these compounds. [] These findings contribute to a better understanding of the structural determinants of toxicity within this class of alkaloids.

A: Research indicates that the presence of specific functional groups in this compound, such as the tertiary amine in ring A, the acetoxyl or ethoxyl group at C-8, the aromatic ester at C-14, and the saturation state of ring D, are crucial for its analgesic activity. [] Modifications to these groups can significantly alter its potency and potentially lead to the development of analogs with improved pharmacological profiles. [, ]

A: this compound is a highly toxic substance. [, , ] Its use raises significant safety concerns due to its potential to cause severe adverse effects, including cardiac arrhythmias and even death. [, , ] Strict adherence to safety regulations and guidelines is paramount when handling and studying this compound.

ANone: The provided research papers do not contain information regarding resistance mechanisms associated with this compound.

ANone: Research on specific biomarkers related to this compound's efficacy or adverse effects is currently limited in the provided papers. Further investigation is needed to identify potential biomarkers that could aid in predicting individual responses to this compound and monitoring its potential toxicity.

A: ** Several analytical techniques are employed for the detection and quantification of this compound, including:* High-Performance Liquid Chromatography (HPLC): [, , , ] This method is widely used due to its high sensitivity and ability to separate and quantify this compound in complex mixtures.* Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): [, ] This advanced technique offers even greater sensitivity and specificity, allowing for the detection of trace amounts of this compound in various matrices.* Thin-Layer Chromatography (TLC):** [, ] While less sensitive than HPLC or UHPLC-MS/MS, TLC provides a rapid and cost-effective method for the preliminary screening and identification of this compound.

ANone: The provided research papers do not discuss the environmental impact or degradation of this compound.

ANone: The provided research papers do not provide specific details on the dissolution and solubility of this compound.

A: Researchers have validated analytical methods for this compound determination to ensure their reliability and accuracy. [, , , ] These validation procedures typically involve assessing parameters such as linearity, precision, accuracy, recovery, and stability. [, , , ] Rigorous validation is essential for generating reliable and reproducible data in this compound research.

ANone: While the provided research papers don't specifically address quality control measures for this compound, implementing robust quality control protocols is critical, especially given its toxicity. Standardizing extraction procedures, characterizing botanical materials, and establishing well-defined analytical methods are essential for ensuring the quality, safety, and efficacy of any this compound-containing products.

ANone: The provided research papers do not offer information on immunogenicity, drug transporter interactions, drug-metabolizing enzyme interactions, biocompatibility, alternatives, recycling, or research infrastructure related to this compound.

A: this compound was first isolated in 1955 from various Aconitum species in China. [, ] Since then, research has focused on:

  • Structural elucidation: Determining its complete chemical structure using various spectroscopic methods. [, , ]
  • Analgesic and anti-inflammatory activity: Demonstrating its potent effects in animal models. [, , ]
  • Toxicity and safety: Investigating its toxicity profile and mechanisms of action. [, , ]
  • Analytical method development: Developing and validating sensitive and specific methods for its detection and quantification. [, , , ]

ANone: Research on this compound involves collaboration between various disciplines, including:

  • Chemistry: For the isolation, purification, structural characterization, and synthesis of novel analogs. [, , , , , , , , ]
  • Pharmacology: To understand its mechanisms of action, pharmacological effects, and potential therapeutic applications. [, , , ]
  • Toxicology: To investigate its toxicity profile, mechanisms of toxicity, and potential long-term effects. [, , ]
  • Analytical chemistry: For developing sensitive and reliable methods to detect and quantify this compound in biological and plant samples. [, , , ]

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